

Technical Guide to the Solubility of 1H-Indole-7-Carbonitrile

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Compound of Interest

Compound Name: 1H-indole-7-carbonitrile

Cat. No.: B105743

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1H-indole-7-carbonitrile** (also known as 7-cyanoindole) in common laboratory solvents. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this guide presents qualitative solubility information alongside comparative data for the parent compound, indole, and a positional isomer, 5-cyanoindole, to offer a predictive and practical framework for its use. Furthermore, this guide details a standardized experimental protocol for determining the thermodynamic solubility and illustrates a key application of **1H-indole-7-carbonitrile** as a fluorescent probe.

Core Physical Properties

1H-indole-7-carbonitrile is a solid, heterocyclic organic compound. Its structure, featuring a polar nitrile group on the indole scaffold, dictates its solubility characteristics, influencing its behavior in both polar and non-polar environments.

Data Presentation: Solubility Profile

While specific quantitative solubility values for **1H-indole-7-carbonitrile** are not widely published, the following table summarizes the available qualitative data and provides quantitative data for structurally related compounds to guide solvent selection.

Solvent	Solvent Type	1H-Indole-7-Carbonitrile (Qualitative)	Indole (Quantitative)	5-Cyanoindole (Quantitative)
Water	Polar Protic	Insoluble to Slightly Soluble	0.19 g/100 mL (20 °C)[1]; Soluble in hot water[2]	Insoluble
Methanol (MeOH)	Polar Protic	Slightly Soluble[3]	Readily Soluble	Soluble
Ethanol (EtOH)	Polar Protic	Expected to be Soluble	Readily Soluble[2]	-
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Expected to be Soluble	-	100 mg/mL[4]
Chloroform	Non-polar	Sparingly Soluble[3]	-	Soluble
Hexane	Non-polar	-	-	Soluble
Diethyl Ether	Non-polar	-	Readily Soluble[2]	-
Benzene	Non-polar	-	Readily Soluble[2]	-
Acetonitrile (ACN)	Polar Aprotic	Soluble (in mixtures)	-	-
Tetrahydrofuran (THF)	Polar Aprotic	Soluble (in mixtures)	-	-

Note: The qualitative solubility of **1H-indole-7-carbonitrile** in ACN and THF is inferred from its use in studies of water-organic binary mixtures.

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of **1H-indole-7-carbonitrile** using the widely accepted shake-flask method.^{[5][6]} This method is considered the gold standard for obtaining reliable solubility data.^[5]

1. Materials and Equipment:

- **1H-Indole-7-carbonitrile** (solid)
- Selected solvents (analytical grade or higher)
- Analytical balance
- Vials with screw caps or sealed flasks
- Constant temperature shaker bath or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Calibrated volumetric flasks and pipettes
- Quantification instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

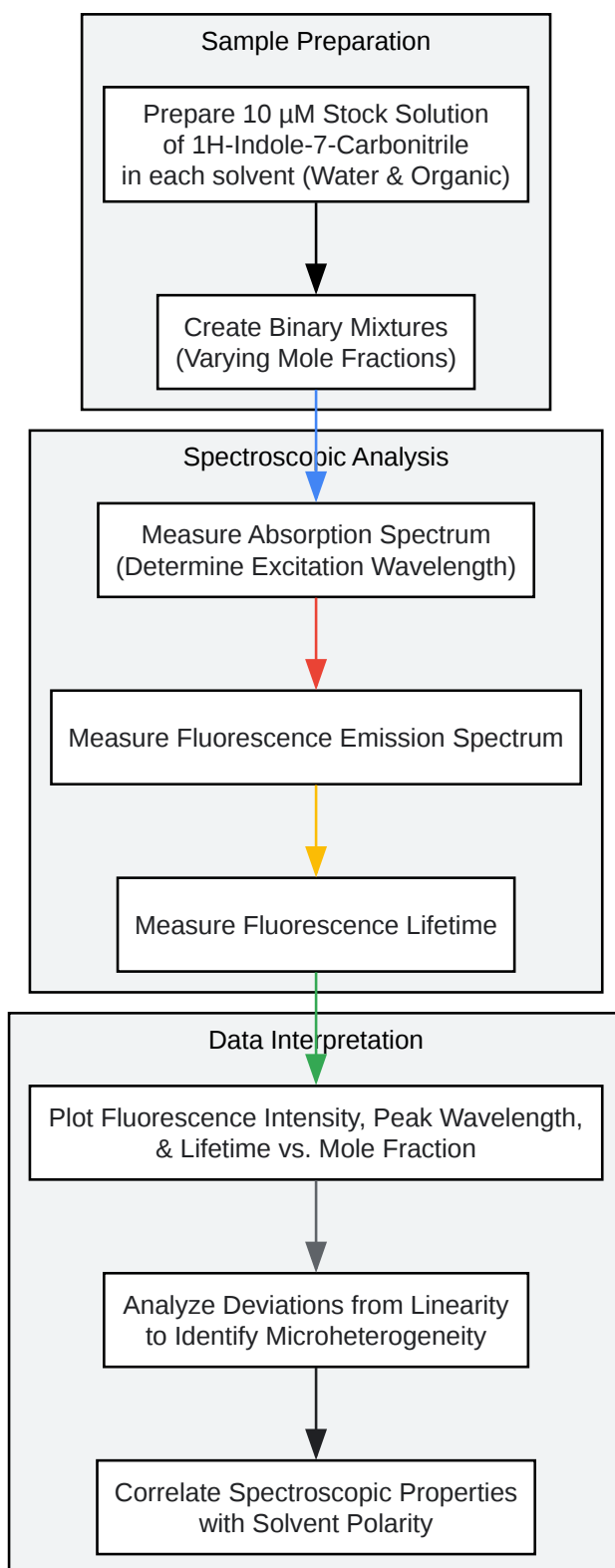
- Preparation of Saturated Solution:
 - Add an excess amount of solid **1H-indole-7-carbonitrile** to a series of vials. The excess solid is crucial to ensure that the solution reaches equilibrium with the solid phase.
 - Add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.

- Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to determine the equilibration time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.^[7]
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
 - Carefully remove an aliquot of the supernatant without disturbing the solid.
 - To ensure complete removal of undissolved solids, either centrifuge the aliquot at a high speed or filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid overestimation of solubility.
- Quantification:
 - Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Using UV-Vis Spectrophotometry:
 - Prepare a calibration curve by measuring the absorbance of a series of standard solutions of **1H-indole-7-carbonitrile** of known concentrations at its wavelength of maximum absorbance (λ_{max}).
 - Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
 - Using HPLC:
 - Develop a suitable HPLC method with a standard curve prepared from known concentrations of **1H-indole-7-carbonitrile**.

- Inject the diluted sample and determine its concentration based on the peak area relative to the standard curve.
- Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of **1H-indole-7-carbonitrile** in the tested solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

1H-indole-7-carbonitrile is utilized as a fluorescent probe to investigate the microheterogeneity of binary solvent systems. Its fluorescence properties are sensitive to the local environment, providing insights into solvent-solvent and solute-solvent interactions.



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Caption: Workflow for using **1H-indole-7-carbonitrile** as a fluorescent probe.

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